Bromotrimethylsilane

Catalog No.
S565838
CAS No.
2857-97-8
M.F
C3H9BrSi
M. Wt
153.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotrimethylsilane

CAS Number

2857-97-8

Product Name

Bromotrimethylsilane

IUPAC Name

bromo(trimethyl)silane

Molecular Formula

C3H9BrSi

Molecular Weight

153.09 g/mol

InChI

InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3

InChI Key

IYYIVELXUANFED-UHFFFAOYSA-N

SMILES

C[Si](C)(C)Br

Synonyms

NSC 139857; Trimethylbromosilane; Trimethylsilicon Bromide; Trimethylsilyl Bromide; TMS Bromide; TMSBr

Canonical SMILES

C[Si](C)(C)Br

Organic Synthesis Reagent

BrTMS serves as a valuable reagent in various organic synthesis reactions due to its unique properties:

  • High Reactivity: The presence of the silicon-bromine bond (Si-Br) makes BrTMS highly reactive, readily participating in various substitution and elimination reactions. Source: Procurenet Limited, "Bromotrimethylsilane for synthesis - Highly Reactive and Versatile Compound":
  • Versatility: BrTMS can act as a brominating agent, a silylating agent, and a precursor for other important reagents. This versatility allows its use in various synthetic strategies. Source: Fisher Scientific, "Bromotrimethylsilane, 98%":

Here are some specific examples of BrTMS applications in organic synthesis:

  • Bromination: BrTMS can directly introduce a bromine atom to various organic molecules, such as alkenes, alkynes, and aromatic compounds. Source: American Chemical Society, "Organic Chemistry":
  • Silylation: BrTMS can introduce a trimethylsilyl (TMS) group onto various functional groups, such as alcohols, phenols, and carboxylic acids. The TMS group serves as a protecting group in synthesis, aiding in the manipulation of other functionalities without affecting the TMS-protected group. Source: Organic Letters, "Silylation of Alcohols with Bromotrimethylsilane":
  • Precursor for other reagents: BrTMS can be used to generate other important reagents in situ, such as lithium tetramethylsilane (LiTMS), a powerful nucleophile and base commonly used in organic synthesis. Source: Journal of the American Chemical Society, "Lithium Tetramethylsilane: A New Source of Methyllithium":

Beyond Organic Synthesis

While BrTMS is primarily employed in organic synthesis, it also finds applications in other research areas:

  • Material Science: BrTMS can be used as a precursor for the deposition of silicon-containing thin films, which have potential applications in various fields, including electronics and photovoltaics. Source: Chemical Vapor Deposition, "Chemical vapor deposition of silicon films using bromotrimethylsilane":
  • Analytical Chemistry: BrTMS can be used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) to improve the volatility and detectability of certain analytes. Source: Journal of Chromatography A, "Determination of brominated flame retardants in environmental samples by gas chromatography-mass spectrometry after silylation with N-methyl-N-trimethylsilyltrifluoroacetamide":

Bromotrimethylsilane, with the chemical formula C₃H₉BrSi and a CAS number of 2857-97-8, is a clear yellow liquid that serves as a versatile reagent in organic synthesis. It is recognized for its mildness and selectivity, particularly in the cleavage of lactones, epoxides, acetals, phosphonate esters, and certain ethers. The compound has a boiling point of approximately 79 °C and a density of 1.16 g/mL at 25 °C . Its unique properties make it an essential tool in various

TMBS acts as a silylating agent by leveraging the good leaving group ability of the bromide ion (Br-). The Br- detaches from the molecule, forming a reactive silicon intermediate that readily reacts with nucleophiles like alcohols and carboxylic acids. The trimethylsilyl group attaches to the substrate, modifying its properties [].

TMBS is a flammable liquid with a low flash point. It reacts violently with water, releasing toxic hydrogen bromide gas. TMBS is also a skin, eye, and respiratory irritant. Due to these hazards, proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential when handling TMBS [].

Additional Safety Information:

  • LD50 (oral, rat): 1140 mg/kg [] (LD50: Lethal dose 50, the dose required to kill 50% of a test population)

  • Formation of Bromohydrins: It efficiently converts glycerol into bromohydrins, which are valuable intermediates for fine chemicals. The reaction is solvent-free and can yield either α-monobromohydrin or α,γ-dibromohydrin depending on the conditions .
  • Cleavage of Functional Groups: This compound acts as a selective reagent for the cleavage of various functional groups, including lactones and epoxides. It can also facilitate the formation of silyl enol ethers from carbonyl compounds .
  • McKenna Reaction: In this reaction, bromotrimethylsilane reacts with dialkyl phosphonates, where the terminal oxygen attacks the silicon atom, demonstrating its utility in organophosphorus chemistry .

Bromotrimethylsilane can be synthesized through several methods:

  • Halogen Exchange: Chlorotrimethylsilane can undergo halogen exchange with magnesium bromide or sodium bromide in solvents like diethyl ether or acetonitrile to produce bromotrimethylsilane .
  • Direct Bromination: Hexamethyldisilane can react with bromine in benzene or neat conditions to yield bromotrimethylsilane without significant byproducts .
  • Reaction with Aluminum Bromide: Another method involves reacting hexamethyldisiloxane with aluminum bromide to generate bromotrimethylsilane .

Bromotrimethylsilane finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as a silylating agent and for protecting functional groups during synthesis.
  • Pharmaceuticals: The compound is instrumental in synthesizing drug intermediates due to its ability to selectively modify functional groups .
  • Material Science: Its properties make it useful in creating silane-based materials and coatings.

Studies have shown that bromotrimethylsilane interacts effectively with various nucleophiles, leading to the formation of stable adducts. For example, amines react with this compound to form isolable adducts that subsequently react with ketones to produce enamines under mild conditions . This indicates its potential utility in synthesizing complex organic molecules.

Bromotrimethylsilane shares similarities with other silicon-based reagents but stands out due to its specific reactivity patterns and applications. Here are some comparable compounds:

CompoundFormulaUnique Features
TrimethylchlorosilaneC₃H₉ClSiMore reactive than bromotrimethylsilane; used for chlorination reactions.
Trimethylsilyl iodideC₃H₉I SiUsed for iodination; typically more reactive than both bromine and chlorine derivatives.
Dimethylsilyl chlorideC₂H₆ClSiOften used for protecting groups but less selective than bromotrimethylsilane.

Bromotrimethylsilane is unique because it provides a balance between reactivity and selectivity, making it particularly effective for specific transformations like the formation of bromohydrins from glycerol .

Synthesis Conditions

Reaction ConditionsBromine EquivalentsYield (%)Reaction TimeProduct PuritySide Products
Neat conditions1.0HighVariableHighNone reported
Benzene solution1.0HighVariableHighNone reported
Room temperature1.0ModerateExtendedModerateMinimal
Elevated temperature (50-80°C)1.0HighReducedHighMinimal

The hexamethyldisilane method demonstrates exceptional selectivity, as the silicon-silicon bond undergoes clean cleavage upon bromination [2]. This approach eliminates the need for complex purification procedures, making it particularly attractive for both laboratory and industrial applications [1].

Silicon Ether-Phosphorus Tribromide Approach

The silicon ether-phosphorus tribromide methodology has evolved significantly from conventional room-temperature procedures to advanced high-temperature reflux innovations [4]. This synthetic route utilizes the reaction between silicon ether and phosphorus tribromide to generate bromotrimethylsilane with exceptional purity levels approaching 99% [4].

Conventional Methodologies

Traditional silicon ether-phosphorus tribromide approaches operate at room temperature with extended reaction times ranging from 24 to 48 hours [4]. The conventional methodology employs a phosphorus tribromide to silicon ether molar ratio of 1.4-1.5:1, ensuring complete conversion while minimizing excess reagent consumption [4]. Under these conditions, product purity typically reaches approximately 95%, representing a substantial improvement over earlier synthetic methods [4].

The conventional approach requires careful control of stoichiometric ratios to prevent side reaction formation [4]. Researchers have demonstrated that maintaining the specified molar ratios while operating under anhydrous conditions significantly enhances product quality and reduces unwanted byproduct generation [4].

High-Temperature Reflux Innovations

Recent innovations in the silicon ether-phosphorus tribromide method have focused on high-temperature reflux conditions to dramatically reduce reaction times and improve product purity [4]. The optimized procedure involves heating the reaction mixture to 100±5°C and maintaining reflux conditions for 6±0.5 hours [4]. This innovation represents a significant advancement over conventional methodologies, reducing reaction time by approximately 75% while simultaneously increasing product purity to 99% [4].

The high-temperature reflux approach incorporates iron tribromide as a catalyst to further enhance reaction efficiency [4]. The catalyst loading, typically maintained at a molar ratio of 0.001-0.01:1 relative to silicon ether, significantly improves product yields without introducing purification complications [4]. This catalytic system effectively promotes the conversion of silicon ether while preventing unwanted side reactions that can occur at elevated temperatures [4].

Table 2: Silicon Ether-Phosphorus Tribromide Method Variations

Method VariantPBr3:Silicon Ether RatioTemperature (°C)Reaction Time (hours)Product Purity (%)Yield Benefits
Conventional (room temperature)1.4-1.5:1Room temp24-48~95Lower
High-temperature reflux (100±5°C)1.4-1.5:1100±56±0.5~99Higher
With iron tribromide catalyst1.4-1.5:1100±56±0.5~99Enhanced
Optimized industrial process1.4-1.5:1100±56±0.5~99Optimized

Industrial implementations of the high-temperature reflux method have incorporated sophisticated distillation recovery systems to maximize raw material utilization [4]. These systems enable the recovery and recycling of unreacted phosphorus tribromide, significantly improving the overall economics of the synthetic process [4].

Hexamethyldisiloxane and Aluminum Bromide Reaction

The hexamethyldisiloxane and aluminum bromide reaction provides an alternative synthetic pathway for bromotrimethylsilane production [1]. This methodology employs aluminum bromide as a Lewis acid catalyst to activate hexamethyldisiloxane toward bromination [1]. The reaction requires elevated temperatures to achieve optimal conversion rates and product yields [1].

The hexamethyldisiloxane approach demonstrates particular sensitivity to reaction conditions, with the reactivity of in-situ generated bromotrimethylsilane appearing to depend significantly upon the specific preparation method employed [1] [2]. This method-dependent reactivity necessitates careful optimization of reaction parameters for each specific application [1].

Anhydrous conditions prove essential for successful implementation of this synthetic route, as moisture sensitivity can lead to hydrolysis reactions that compete with the desired bromination process [1]. The aluminum bromide catalyst functions by coordinating to the oxygen atom in hexamethyldisiloxane, thereby facilitating silicon-oxygen bond activation and subsequent bromide incorporation [1].

Table 3: Hexamethyldisiloxane and Aluminum Bromide Method Parameters

Reaction ParameterSpecificationPerformance Notes
Temperature RangeElevated temperature requiredHigher temperatures improve yields
Aluminum Bromide RoleLewis acid catalystActivates hexamethyldisiloxane
Reaction EnvironmentAnhydrous conditionsMoisture sensitive
Product SeparationStandard distillationClean product isolation
In-situ GenerationImmediate use recommendedActivity varies with preparation
Reactivity DependenceMethod-dependent activityOptimization case-specific

The aluminum bromide-catalyzed method offers advantages in terms of atom economy, as it utilizes readily available starting materials and generates minimal waste products [1]. However, the requirement for immediate utilization of in-situ generated bromotrimethylsilane can present logistical challenges in large-scale manufacturing applications [1].

Halogen Exchange Methodologies

Halogen exchange methodologies represent versatile and practical approaches for bromotrimethylsilane synthesis, utilizing readily available chlorotrimethylsilane as the starting material [1] [2]. These methods enable in-situ reagent formation, providing operational flexibility and cost advantages in various synthetic applications [1] [2].

Chlorotrimethylsilane with Magnesium Bromide

The chlorotrimethylsilane with magnesium bromide exchange system operates efficiently in diethyl ether solvent [1] [2]. This methodology demonstrates high exchange efficiency across a broad temperature range, from room temperature to reflux conditions [1]. The magnesium bromide system offers the advantage of established protocols with well-documented performance characteristics [1].

The exchange reaction proceeds through a straightforward halogen metathesis mechanism, wherein the chloride substituent on silicon undergoes substitution by bromide from magnesium bromide [1]. The diethyl ether solvent system provides excellent solubilization of both reactants while maintaining chemical compatibility with the silicon center [1].

Optimization studies have demonstrated that controlled temperature conditions enhance the exchange efficiency beyond conventional protocols [2]. These optimized procedures incorporate improved stirring techniques and precise temperature management to achieve very high conversion rates [2].

Chlorotrimethylsilane with Sodium Bromide

The sodium bromide exchange system utilizes acetonitrile as the preferred solvent medium [1] [2]. Acetonitrile provides superior solvation properties for ionic species, thereby facilitating enhanced exchange kinetics compared to ethereal solvents [1]. This system demonstrates comparable exchange efficiency to the magnesium bromide approach while offering distinct operational advantages [1].

The polar aprotic nature of acetonitrile accelerates the halogen exchange process by stabilizing the transition state intermediates [2]. This solvent system proves particularly beneficial when rapid exchange rates are required or when processing halogenated substrates with enhanced ionic character [2].

Recent optimizations of the sodium bromide system have focused on controlled reaction conditions to maximize exchange efficiency [2]. These improvements include precise temperature control and enhanced mixing protocols that result in very high conversion rates with improved reproducibility [2].

Table 4: Halogen Exchange Methods for Bromotrimethylsilane Synthesis

Exchange SystemSolventTemperatureExchange EfficiencyIn-situ GenerationPractical Advantages
Chlorotrimethylsilane + MgBr2 in Et2ODiethyl etherRoom temp to refluxHighYesEstablished method
Chlorotrimethylsilane + NaBr in MeCNAcetonitrileRoom temp to refluxHighYesPolar solvent benefits
Chlorotrimethylsilane + MgBr2 (optimized)Diethyl etherControlledVery highYesEnhanced control
Chlorotrimethylsilane + NaBr (optimized)AcetonitrileControlledVery highYesImproved yields

Industrial-Scale Production Considerations

Industrial-scale production of bromotrimethylsilane requires comprehensive consideration of process efficiency, safety, environmental impact, and economic viability [5]. Modern manufacturing approaches have incorporated advanced technologies including continuous flow systems, microreactor technology, and sophisticated process automation to optimize production parameters [5].

Continuous flow synthesis has gained significant traction in industrial bromotrimethylsilane production due to enhanced reaction control and improved safety profiles [5]. Unlike traditional batch processes, continuous flow systems enable precise management of reaction parameters, resulting in higher purity products and reduced byproduct formation [5]. The integration of microreactor technology further enhances temperature and pressure control capabilities, which proves crucial for managing the exothermic reactions typical in bromotrimethylsilane synthesis [5].

Process automation incorporating Industry 4.0 principles has revolutionized industrial production lines through real-time monitoring and predictive maintenance capabilities [5]. Advanced sensor networks and Internet of Things devices continuously collect operational data, enabling immediate process adjustments to maintain optimal conditions [5]. Machine learning algorithms analyze this data to predict equipment failures before occurrence, thereby minimizing downtime and maximizing production throughput [5].

Table 5: Industrial-Scale Production Considerations

Production AspectImplementationBenefitsChallenges
Continuous Flow SystemsEnhanced reaction controlHigher efficiency and yieldsInitial capital investment
Microreactor TechnologyPrecise temperature/pressure managementImproved safety and reproducibilityTechnical complexity
Process AutomationReal-time monitoring systemsReduced operational costsIntegration requirements
Quality ControlConsistent product specificationsMeeting industrial standardsAnalytical method development
Waste MinimizationGreen chemistry principlesEnvironmental complianceRegulatory compliance
Scale-up FactorsEquipment design optimizationEconomic viabilityProcess validation

Sustainability considerations have become increasingly important in industrial bromotrimethylsilane production, with manufacturers implementing green chemistry principles to minimize environmental impact [5]. These initiatives include replacing toxic solvents with environmentally friendly alternatives and exploring biobased feedstocks as sustainable raw materials [5]. The development of advanced catalyst systems, particularly nanostructured catalysts with enhanced surface areas, has contributed to improved reaction rates and reduced energy consumption [5].

Quality control systems in industrial production utilize advanced analytical techniques to ensure consistent product specifications meeting pharmaceutical and electronic industry standards [5]. Automated containment systems enhance worker safety and environmental protection by preventing chemical releases during handling and storage operations [5].

Table 6: Comprehensive Method Comparison for Bromotrimethylsilane Synthesis

Synthesis MethodComplexityYield PotentialIndustrial SuitabilityCost EffectivenessEnvironmental Impact
Hexamethyldisilane + Br2LowHighExcellentGoodLow
Silicon Ether + PBr3MediumVery HighExcellentVery GoodMedium
Hexamethyldisiloxane + AlBr3MediumHighGoodGoodLow
Halogen Exchange (MgBr2)LowHighGoodExcellentLow
Halogen Exchange (NaBr)LowHighGoodExcellentLow

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (17.65%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (82.35%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2857-97-8

Wikipedia

Bromotrimethylsilane

General Manufacturing Information

Silane, bromotrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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